molecular formula C8H4BrFN2 B13916418 4-Bromo-6-fluorocinnoline

4-Bromo-6-fluorocinnoline

Cat. No.: B13916418
M. Wt: 227.03 g/mol
InChI Key: KEDNWMFDSPPAMZ-UHFFFAOYSA-N
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Description

4-Bromo-6-fluorocinnoline is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on a cinnoline ring. Cinnoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 4-Bromo-6-fluorocinnoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Bromo-6-fluorocinnoline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while nucleophilic substitution reactions can produce substituted cinnoline derivatives.

Scientific Research Applications

4-Bromo-6-fluorocinnoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluorocinnoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

4-Bromo-6-fluorocinnoline can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H4BrFN2

Molecular Weight

227.03 g/mol

IUPAC Name

4-bromo-6-fluorocinnoline

InChI

InChI=1S/C8H4BrFN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H

InChI Key

KEDNWMFDSPPAMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN=N2)Br

Origin of Product

United States

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